molecular formula C12H14BrN B1524672 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 505087-52-5

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1524672
CAS No.: 505087-52-5
M. Wt: 252.15 g/mol
InChI Key: AYTQOWZVJHKYQY-UHFFFAOYSA-N
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Description

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination at the 7-position of the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions, often in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound without the bromine substitution.

    7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure with a chlorine atom instead of bromine.

    7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure with a fluorine atom instead of bromine.

Uniqueness

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s pharmacological properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

7-bromo-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTQOWZVJHKYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)Br)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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